molecular formula C23H35N7O9 B12640847 N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid CAS No. 921207-29-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid

Cat. No.: B12640847
CAS No.: 921207-29-6
M. Wt: 553.6 g/mol
InChI Key: GFZIKJRKPDNAFA-XGJAGSQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name, (2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid , systematically describes:

  • Backbone sequence : L-ornithine → L-tyrosine → L-threonine → L-aspartic acid (N- to C-terminal).
  • Modification : Diaminomethylidene group at the N⁵ position of ornithine.
  • Stereochemistry : L-configuration for all α-carbons; additional R-configuration at threonine’s β-carbon.

Molecular formula : C₂₃H₃₅N₇O₉
Molecular weight : 553.6 g/mol .

Molecular Architecture: Sequence-Specific Amino Acid Arrangement

The tetrapeptide’s structure comprises four residues with distinct functional roles:

Residue Position Key Structural Features
L-Ornithine 1 N⁵-(diaminomethylidene) modification; aliphatic side chain
L-Tyrosine 2 Aromatic phenol group; π-π stacking capability
L-Threonine 3 β-hydroxyl group; hydrogen-bond donor
L-Aspartic Acid 4 Carboxylate side chain; pH-dependent ionization

Structural highlights :

  • Peptide bonds : Planar geometry with partial double-bond character (length: ~1.32 Å).
  • Secondary structure : Predominantly adopts random coil conformation due to steric hindrance from the amidino group .

Representative structural identifiers :

Identifier Type Value
SMILES O=C(N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](Cc1ccc(O)cc1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](O)C
InChI Key GFZIKJRKPDNAFA-XGJAGSQMSA-N

Stereochemical Configuration and Chiral Center Analysis

The molecule contains five chiral centers :

Center Location Configuration Rationale
C1 Ornithine α-carbon S L-amino acid convention
C2 Tyrosine α-carbon S L-configuration retained during synthesis
C3 Threonine α-carbon S Natural amino acid stereochemistry
C4 Threonine β-carbon R Stereospecific hydroxyl group placement
C5 Aspartic acid α-carbon S Conserved in peptide synthesis

Implications :

  • Biological activity : The R-configuration at threonine’s β-carbon ensures proper hydrogen bonding with target proteins.
  • Synthesis challenges : Requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection to maintain stereochemical integrity .

Amidino Functional Group: Electronic Structure and Charge Distribution

The N⁵-(diaminomethylidene) group (-NH-C(=NH)-NH₂) confers unique electronic properties:

Property Description
Basicity pKa ~11.5–12.5; stronger base than guanidine due to resonance stabilization .
Resonance structures Delocalization of positive charge across three nitrogen atoms upon protonation.
Charge distribution - Neutral form: Localized positive charge on central nitrogen.
- Protonated form: Positive charge delocalized over N⁵ and adjacent nitrogens.

Functional impact :

  • Molecular recognition : Enhances binding to anion-rich regions of enzymes (e.g., carboxylate-binding pockets).
  • Solubility : Increases water solubility at physiological pH via ion-dipole interactions .

Comparative analysis of amidine-containing residues :

Feature Ornithine-Amidine Arginine Lysine
Basicity (pKa) 12.2 12.5 10.5
Charge delocalization Yes Partial No
Hydrogen-bond capacity 3 donors 2 donors 1 donor

Properties

CAS No.

921207-29-6

Molecular Formula

C23H35N7O9

Molecular Weight

553.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C23H35N7O9/c1-11(31)18(21(37)29-16(22(38)39)10-17(33)34)30-20(36)15(9-12-4-6-13(32)7-5-12)28-19(35)14(24)3-2-8-27-23(25)26/h4-7,11,14-16,18,31-32H,2-3,8-10,24H2,1H3,(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,25,26,27)/t11-,14+,15+,16+,18+/m1/s1

InChI Key

GFZIKJRKPDNAFA-XGJAGSQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method used for synthesizing peptides, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process can be broken down into several key steps:

  • Coupling Reaction : Each amino acid is activated using coupling reagents (e.g., HBTU or DIC) and subsequently coupled to the growing peptide chain. The efficiency of this step is crucial for yield.

  • Deprotection : Temporary protecting groups on the amino acids are removed to allow further reactions. Common deprotecting agents include trifluoroacetic acid (TFA).

  • Cleavage : Once the desired peptide sequence is achieved, the completed peptide is cleaved from the resin, typically using a mixture of TFA and scavengers to protect sensitive side chains.

  • Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Liquid-Phase Peptide Synthesis (LPPS)

In certain scenarios, LPPS may be employed, particularly for larger-scale production or specific reaction conditions that favor liquid-phase methods. The steps are similar to SPPS but utilize liquid solvents throughout the process:

  • Activation and Coupling : Amino acids are activated in solution before being coupled together.

  • Purification : Similar purification techniques as SPPS are used, often involving solvent extraction and chromatography.

The synthesis of N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid can involve various chemical reactions that modify specific amino acid residues:

Types of Reactions

  • Oxidation : Modifies specific residues, such as tyrosine, potentially leading to cross-links.

  • Reduction : Affects disulfide bonds within the peptide structure.

  • Substitution : Allows for alterations in amino acid residues to enhance or modify properties.

Common Reagents and Conditions

Reaction Type Reagents Used Conditions
Oxidation Hydrogen peroxide, performic acid Varies based on target residue
Reduction Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) Typically performed under mild conditions
Substitution Amino acid derivatives, coupling agents (HBTU, DIC) Controlled pH and temperature

The yield and purity of this compound can vary significantly based on the synthesis method employed:

Typical Yields

Yields from SPPS can range between 50% to 90%, depending on factors such as:

  • Quality of starting materials
  • Efficiency of coupling reactions
  • Purification methods used

Purity Assessment

Purity is typically assessed using analytical techniques such as:

  • High-performance liquid chromatography (HPLC)
  • Mass spectrometry (MS)

This compound has several notable applications:

  • Biochemical Research : Used as a model compound for studying peptide synthesis and modification.

  • Pharmaceutical Development : Investigated for potential therapeutic uses, including drug delivery systems.

  • Biomaterials : Explored for use in developing novel biomaterials due to its unique properties.

The preparation of this compound involves sophisticated synthetic methodologies that require careful consideration of reaction conditions and purification techniques. The compound's unique structural features make it a valuable subject of study in both academic research and industrial applications.

Scientific Research Applications

Biochemical Properties

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is characterized by a unique structure that includes multiple amino acids linked by peptide bonds. The presence of the N~5~-(diaminomethylidene) modification enhances its biological activity, making it a subject of interest in pharmacological research.

Scientific Research Applications

The compound has been investigated for its potential roles in various fields:

Neuropharmacology

Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly the glutamatergic system. Studies have shown that D-Aspartate, a related compound, can modulate NMDA receptor activity, which is critical in synaptic plasticity and memory formation . This suggests that this compound could play a role in cognitive enhancement or neuroprotection.

Cancer Research

Peptide-based therapies are gaining traction in oncology due to their ability to target specific pathways involved in tumor growth and metastasis. The unique structure of this compound may allow it to interact with cancer cell receptors, potentially inhibiting proliferation or inducing apoptosis.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in creating novel therapeutics that can mimic or enhance natural biological processes. Its amino acid composition suggests potential for developing peptide drugs with improved efficacy and reduced side effects compared to traditional small-molecule drugs.

Neuroprotective Effects

A study conducted on the effects of D-Aspartate in animal models demonstrated significant alterations in neurotransmitter levels associated with cognitive functions . Similar studies on this compound could reveal its neuroprotective properties, contributing to treatments for neurodegenerative diseases.

Antitumor Activity

In vitro studies have shown that peptide compounds can inhibit tumor cell growth by inducing apoptosis through specific receptor interactions. Research focusing on this compound could uncover its mechanisms of action against various cancer types.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or immune response modulation.

Comparison with Similar Compounds

Key Differences :

  • Peptide Length : The analogous compound is a heptapeptide, whereas the target is a tetrapeptide.
  • Amino Acid Composition: The analog contains lysine and proline residues, introducing positive charges (lysine) and structural rigidity (proline). In contrast, the target includes tyrosine (hydrophobic/aromatic), threonine (hydroxyl-containing), and aspartic acid (negatively charged), broadening its polarity spectrum.
  • Functional Groups: Both share the N⁵-diaminomethylidene modification on ornithine, but the analog lacks the tyrosine and aspartic acid moieties critical for aromatic stacking or acidic interactions. Implications: The shorter length of the target compound may improve bioavailability, while its diverse residues could enable multifunctional binding (e.g., enzyme active sites or membrane receptors) .

Coumaroylspermidine Derivatives (Tri-p-Coumaroylspermidines)

Key Differences :

  • Backbone : Coumaroylspermidines (e.g., compounds 1–4) are polyamine derivatives with three coumaroyl esters, unlike the peptide backbone of the target compound.
  • Bioactivity: Coumaroylspermidines inhibit serotonin (5-HT) reuptake in rat brain synaptosomes, demonstrating antidepressant-like effects.
  • Source : Coumaroylspermidines are natural products extracted from safflower residues, while the target compound is likely synthetic or semi-synthetic .

Antimicrobial Oxadiazolo-Pyrazine Compounds (C2 and C5)

Key Differences :

  • Core Structure : Compounds C2 and C5 contain heterocyclic oxadiazolo and pyrazine rings, contrasting with the peptide-based framework of the target.
  • Functional Groups : The oxadiazole and pyrazine moieties in C2/C5 are electronegative and planar, enabling DNA intercalation or enzyme inhibition. The target’s amidine group may instead facilitate hydrogen bonding or cation-π interactions.
  • Activity: C2 and C5 exhibit bactericidal effects against Bacillus subtilis and B. cereus spores.

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide

Key Differences :

  • Modification: This compound features a thioamide (aminothioxomethyl) group, whereas the target employs a diaminomethylidene modification. Thioamides are less basic but more lipophilic than amidines.
  • The target’s peptide backbone may align with bioactive peptide applications (e.g., antimicrobial or signaling molecules) .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Bioactivity Source/Application Reference
N⁵-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid Tetrapeptide Diaminomethylidene, Tyr-OH, Asp-COOH Hypothesized antimicrobial or enzyme modulation Synthetic/Pharmaceutical -
L-Threonyl-L-lysyl-L-prolyl-...-N⁵-(diaminomethylene)-L-ornithine Heptapeptide Diaminomethylene, Lys-NH₃⁺ Undocumented; SDS suggests bioactive peptide handling Research/Pharmaceutical
Coumaroylspermidines (1–4) Polyamine + coumaroyl Coumaroyl esters, spermidine 5-HT reuptake inhibition (antidepressant-like) Natural product (safflower)
C2/C5 (Oxadiazolo-pyrazine) Heterocyclic Oxadiazole, pyrazine Bactericidal against Bacillus spp. Synthetic antimicrobials
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide Pyrrolidineacetamide Thioamide Undocumented; safety data available Chemical research

Research Implications and Gaps

  • Structural Insights: The diaminomethylidene group in the target compound mirrors amidine-containing antimicrobials (e.g., C2/C5) but in a peptide context, warranting studies on its stability and target specificity.
  • Stereochemical Precision : Methods like FDLA derivatization (used in related peptide studies) could confirm the target’s absolute configuration, critical for bioactivity .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is a complex peptide with significant biological implications. This article delves into its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C57_{57}H70_{70}N12_{12}O10_{10}
  • Molecular Weight : 1083.2 g/mol
  • CAS Number : 915146-84-8

The compound features a unique arrangement of amino acids, contributing to its biological functions. The presence of the diaminomethylidene group is particularly noteworthy as it may enhance binding interactions with biological targets.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler amino acids and employing techniques such as peptide coupling and protection-deprotection strategies. The synthetic route often aims to optimize yield and purity while ensuring the retention of biological activity.

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Research indicates that similar compounds with structural analogs exhibit potent inhibition of DHFR, a critical enzyme in folate metabolism. This inhibition can lead to reduced cell proliferation in cancerous tissues .
  • Cell Growth Inhibition :
    • In vitro studies have demonstrated that modifications in the amino acid sequence can affect the compound's ability to inhibit the growth of various cancer cell lines, including SCC25 human squamous cell carcinoma and MCF-7 human breast carcinoma .
  • Neurotransmission Modulation :
    • Aspartate, one of the components of this compound, plays a vital role in neurotransmission and may influence neurological pathways relevant to psychiatric disorders .

Case Studies

  • Cancer Research :
    • A study comparing the potency of this compound with methotrexate showed that similar compounds could be several times more effective at inhibiting cell growth in resistant cancer cell lines .
  • Neuropharmacology :
    • Investigations into the effects of aspartate-containing peptides have revealed their potential in treating neurological disorders by modulating excitatory neurotransmission pathways .

Comparative Analysis

Compound NameInhibition TypeCancer Cell LinesPotency Compared to Methotrexate
This compoundDHFR InhibitorSCC25, MCF-7Several times more potent
PT523 (analog)DHFR InhibitorSCC25, MCF-7More potent than MTX

Therapeutic Potential

Given its biological activities, this compound shows promise as a therapeutic agent in oncology and neuropharmacology. Its ability to inhibit key enzymes involved in cellular metabolism positions it as a candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N⁵-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid, and how do protecting groups influence yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups protecting amino acid residues. For the N⁵-(diaminomethylidene) moiety on ornithine, guanidinylation reagents like 1H-pyrazole-1-carboxamidine are used post-incorporation of ornithine. Evidence from tosyl-based protecting group strategies (e.g., N-p-toluenesulfonylornithine derivatization) highlights the importance of orthogonal protection to avoid side reactions . Purity is typically verified via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), with mass spectrometry (MS) for MW confirmation .

Q. How is the tertiary structure of this peptide characterized, and what techniques validate its conformational stability?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic environments (e.g., SDS micelles) is used to assess α-helix or β-sheet propensity. Nuclear magnetic resonance (NMR) in D₂O or deuterated DMSO resolves backbone amide proton shifts and side-chain interactions. Molecular dynamics simulations complement experimental data to predict solvent accessibility of the N⁵-(diaminomethylidene) group .

Q. What biochemical roles are hypothesized for the N⁵-(diaminomethylidene) modification in ornithine residues?

  • Methodological Answer : The modification mimics arginine’s guanidino group, enabling interactions with anionic targets (e.g., phosphate groups in ATPases or nucleic acids). Competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for heparin sulfate or DNA, suggesting roles in signal transduction or gene regulation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁵N/¹³C) be applied to study the metabolic fate of this peptide in cellular uptake experiments?

  • Methodological Answer : Stable isotope-labeled precursors (e.g., ¹⁵N-ornithine) are incorporated during SPPS. LC-MS/MS tracks labeled peptides in cell lysates, while fluorescence microscopy with FITC-conjugated analogs visualizes subcellular localization. Data interpretation must account for isotopic dilution effects in pulse-chase experiments .

Q. What experimental designs resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer : Variability often arises from differential expression of peptide transporters (e.g., PEPT1) or proteolytic enzymes. A tiered approach includes:

  • Step 1 : Validate peptide stability via HPLC in cell culture media (37°C, 5% CO₂) .
  • Step 2 : Use CRISPR-edited cell lines (e.g., PEPT1-knockout HEK293) to isolate transport mechanisms.
  • Step 3 : Cross-reference with transcriptomic data (RNA-seq) to identify compensatory pathways .

Q. What strategies mitigate aggregation or precipitation of this peptide in aqueous buffers during in vitro assays?

  • Methodological Answer : Aggregation is minimized by:

  • Buffer Optimization : 10 mM HEPES (pH 7.4) with 0.01% Tween-20 or 150 mM NaCl.
  • Temperature Control : Pre-incubation at 4°C followed by gradual warming to 25°C.
  • Additives : 5% DMSO or cyclodextrin derivatives enhance solubility via hydrophobic cavity interactions .

Key Research Gaps

  • Structural Dynamics : Limited data on conformational changes upon binding to lipid bilayers or nucleic acids.
  • Metabolic Pathways : Unclear if the N⁵-(diaminomethylidene) group undergoes enzymatic modification in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.